molecular formula C28H26 B12625968 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene CAS No. 919342-15-7

1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene

Cat. No.: B12625968
CAS No.: 919342-15-7
M. Wt: 362.5 g/mol
InChI Key: AQMAPNSXADANRZ-UHFFFAOYSA-N
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Description

1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene is a polycyclic aromatic hydrocarbon featuring an indene core substituted at position 1 with a cyclohexylidene(phenyl)methyl group and at position 3 with a phenyl group. The indene scaffold, a fused bicyclic system, is modified with bulky aromatic and alicyclic substituents, which confer unique steric and electronic properties. The compound’s molecular formula is C26H24 (inferred from structural analogs in and ), with a molecular weight of 336.48 g/mol. Its synthesis likely involves palladium-catalyzed coupling or cycloaddition reactions, as observed in related indene derivatives ().

Properties

CAS No.

919342-15-7

Molecular Formula

C28H26

Molecular Weight

362.5 g/mol

IUPAC Name

1-[cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene

InChI

InChI=1S/C28H26/c1-4-12-21(13-5-1)26-20-27(25-19-11-10-18-24(25)26)28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-2,4-7,10-15,18-20,27H,3,8-9,16-17H2

InChI Key

AQMAPNSXADANRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C2C=C(C3=CC=CC=C23)C4=CC=CC=C4)C5=CC=CC=C5)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with benzyl chloride in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then reacted with phenylacetylene under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Reduced hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indene Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene 1: Cyclohexylidene(phenyl)methyl; 3: Phenyl C26H24 336.48 Inferred from
1-Methyl-3-phenyl-1H-indene 1: Methyl; 3: Phenyl C16H14 206.29
2-(1-Cyclohexen-1-yl)-3H-benz[e]indene 2: Cyclohexenyl; Benzannulated core C19H18 246.35
3-Phenyl-1-(1-phenylpropenyl)-1H-indene 1: Phenylpropenyl; 3: Phenyl C24H20 308.41
1-Methyl-3-phenylindane Saturated indene core (2,3-dihydro) C16H16 208.30
  • Steric Bulk : The cyclohexylidene(phenyl)methyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl () or phenylpropenyl (). This may reduce reactivity in electrophilic substitution reactions but enhance stability in catalytic processes .
  • Electronic Effects: The phenyl group at position 3 is common across analogs, contributing to π-π stacking interactions in supramolecular assemblies.

Biological Activity

The compound 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene is a member of the indene family, which has garnered interest for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been reported in the literature, highlighting different yields and purity levels. For instance, a common approach utilizes the reaction of cyclohexanone derivatives with phenylacetylene, followed by cyclization to form the indene structure.

Antimycobacterial Activity

Recent studies have indicated that related indole derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). For example, a series of 3-phenyl-1H-indoles were synthesized and tested, showing promising results with Minimum Inhibitory Concentrations (MIC) as low as 8.4 µM against Mtb strains . Although specific data on this compound is limited, its structural similarity to these compounds suggests potential biological activity worth investigating.

Cytotoxicity and Safety Profile

In vitro studies have demonstrated that some indole derivatives are devoid of apparent toxicity against mammalian cell lines such as HepG2 and Vero cells. For instance, one study found that certain compounds did not show genotoxicity signals after exposure for 72 hours . The safety profile of this compound remains to be fully characterized; however, its structural features may influence its cytotoxicity.

Case Studies

  • Antimycobacterial Activity : A specific derivative from the indole family demonstrated time-dependent bactericidal activity against Mtb, suggesting that structural modifications can enhance efficacy .
  • Cytotoxicity Assessments : Compounds structurally related to this compound have been evaluated for their cytotoxic effects, revealing varying degrees of safety across different cell lines .

Data Tables

Compound NameMIC (µM)Cell Line TestedToxicity Level
3-Phenyl-1H-indole (related compound)8.4HepG2Low
Cyclohexanone derivative (synthesized variant)TBDVeroTBD

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